![molecular formula C22H19N3O6 B2546437 1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 623131-29-3](/img/structure/B2546437.png)

1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

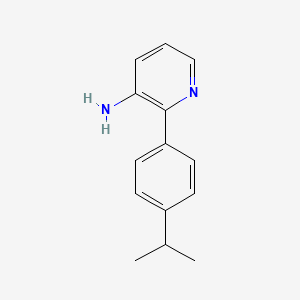

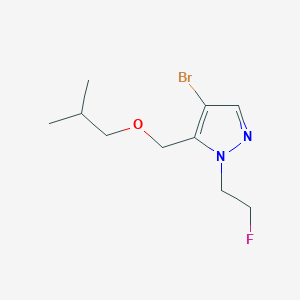

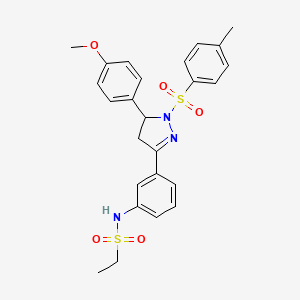

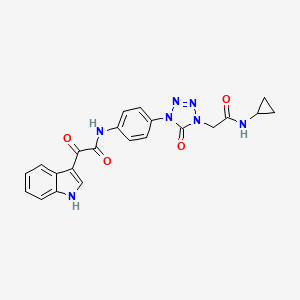

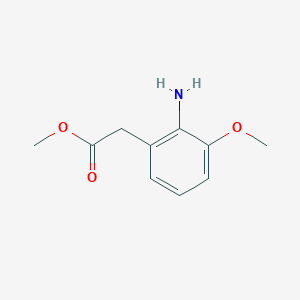

The compound "1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a complex organic molecule that features several heterocyclic structures including an imidazole ring, a furan unit, and a pyrrolone moiety. The presence of these heterocycles suggests that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of heterocyclic compounds like the one described often involves multicomponent reactions that can efficiently combine several building blocks. For instance, the synthesis of fully substituted furans can be achieved through the reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (DMAD) or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, generally yielding moderate yields of the desired furan derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with other molecules. The imidazole ring is known for its participation in coordination chemistry and enzyme inhibition, while the furan ring is a common motif in natural products and pharmaceuticals. The benzo[d][1,3]dioxole moiety is reminiscent of the structure of some bioactive compounds, and the pyrrolone part of the molecule could be involved in hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the imidazole and furan rings. For example, imidazo[1,2-a]pyridines can be synthesized from reactions involving hydroximoyl halides, which could potentially be adapted for the synthesis or further functionalization of the compound . Additionally, the compound could participate in domino reactions as seen in the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines, which involve 1,3-dicarbonyl compounds or pyridin-2-amines reacting with ynals and sodium benzenesulfinates . These reactions are metal-free and exhibit good efficiency and functional group tolerance, which could be relevant for the modification of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the compound's heterocyclic structure would contribute to its polarity, solubility, and potential biological activity. The presence of multiple rings and functional groups would also suggest a certain degree of rigidity in the molecular structure, which could affect its binding to biological targets. The hydroxyl group in the pyrrolone part of the molecule could act as a hydrogen bond donor or acceptor, influencing the compound's solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

This study reviews potent and selective chemical inhibitors of the major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions. It underscores the importance of understanding the selectivity of chemical inhibitors for specific CYP isoforms in drug metabolism studies, potentially relevant for compounds with complex structures like the one (Khojasteh et al., 2011).

Organophosphorus Azoles

This review presents data on the stereochemical structure of functionalized organophosphorus azoles (including imidazoles) using NMR spectroscopy and quantum chemistry, highlighting the role of these compounds in creating new materials with specific electronic properties (Larina, 2023).

Arylmethylidenefuranones and Their Reactions

The study systematizes reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating how the structural features of initial reagents influence the formation of a wide range of compounds. This research could shed light on the reactivity of the furan component in the chemical compound (Kamneva et al., 2018).

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Acting Drugs

This research explores pathways for synthesizing more potent central nervous system (CNS) drugs from imidazole compounds. Given the imidazole group in the chemical compound of interest, this study could provide insights into potential CNS-related applications (Saganuwan, 2020).

Eigenschaften

IUPAC Name |

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(furan-2-yl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-20(14-4-5-15-17(11-14)31-13-30-15)18-19(16-3-1-10-29-16)25(22(28)21(18)27)8-2-7-24-9-6-23-12-24/h1,3-6,9-12,19,26H,2,7-8,13H2/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWSEYBRJXMZAV-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)

![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)

![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)

![2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxypropyl)acetamide](/img/structure/B2546376.png)

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)